

# Spectroscopic data of "Di(piperidin-1-yl)methanethione" (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: *Di(piperidin-1-yl)methanethione*

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An In-depth Technical Guide to the Spectroscopic Data of **Di(piperidin-1-yl)methanethione**

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## Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **Di(piperidin-1-yl)methanethione** (CAS: 1013-92-9), a symmetrical thiourea derivative. The document is structured to serve researchers, scientists, and drug development professionals by offering an in-depth examination of its Nuclear Magnetic Resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While a complete, peer-reviewed spectroscopic dataset is not available in a single primary publication, this guide synthesizes available data, theoretical principles, and comparisons with analogous structures to present a robust and instructive analytical profile. The causality behind spectral features is explained, and standardized protocols for data acquisition are provided, ensuring both scientific integrity and practical utility.

## Introduction and Molecular Structure

**Di(piperidin-1-yl)methanethione**, also known as bis(1-piperidyl)methanethione, is an organosulfur compound belonging to the thiourea class. Its structure consists of a central thiocarbonyl group ( $\text{C}=\text{S}$ ) bonded to the nitrogen atoms of two piperidine rings. The molecular formula is  $\text{C}_{11}\text{H}_{20}\text{N}_2\text{S}$ , with a molecular weight of 212.36 g/mol [1]. The symmetrical nature of

the molecule simplifies certain aspects of its spectroscopic signature, while hindered rotation around the C-N bonds can introduce complexity.

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of such molecules. This guide delves into the expected and reported data from core analytical techniques, providing a foundational blueprint for its characterization.

Caption: Molecular structure of **Di(piperidin-1-yl)methanethione**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the molecule's symmetry, the two piperidine rings are chemically equivalent, simplifying the expected spectra.

### Experimental Protocol: NMR

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Di(piperidin-1-yl)methanethione** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). The choice of  $\text{CDCl}_3$  is standard for its excellent solubilizing power for many organic compounds and its well-defined residual solvent peak.
- **Internal Standard:** Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm for both  $^1\text{H}$  and  $^{13}\text{C}$  NMR).
- **Instrumentation:** Record spectra on a 400 MHz (or higher) NMR spectrometer, such as a Bruker DRX-400, to ensure adequate signal dispersion.
- **$^1\text{H}$  NMR Acquisition:** Acquire spectra at room temperature using a standard pulse program. Key parameters include a  $30^\circ$  pulse angle, an acquisition time of  $\sim 3$  seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire spectra using a proton-decoupled pulse sequence. Due to the longer relaxation times of quaternary carbons (like C=S), a relaxation delay of 2-5 seconds is

recommended. Several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio.

## <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum is expected to show three distinct signals corresponding to the  $\alpha$ ,  $\beta$ , and  $\gamma$  methylene protons of the equivalent piperidine rings.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Source
~1.72	Multiplet	6H	C $\beta$ -H <sub>2</sub> , C $\gamma$ -H <sub>2</sub>	[1] (modified)
~3.85 (Predicted)	Triplet-like	4H	C $\alpha$ -H <sub>2</sub>	Author Prediction

Note on Reported Data: A commercial source reports a broad signal for the N-CH<sub>2</sub> protons (C $\alpha$ -H<sub>2</sub>) in the  $\delta$  4.24–4.63 ppm range[1]. This chemical shift is significantly higher than what is typically observed for N-alkyl groups attached to a thiocarbonyl. For comparison, the N-CH<sub>2</sub> protons in Phenyl(piperidin-1-yl)methanethione appear as multiplets between  $\delta$  3.47 and 4.37 ppm. The strong electron-withdrawing effect of the thiocarbonyl group deshields these  $\alpha$ -protons, shifting them downfield from their position in unsubstituted piperidine (~2.8 ppm). However, a shift beyond 4.2 ppm is unexpected. A more plausible assignment, based on analogous structures, places these protons around  $\delta$  3.85 ppm. The  $\beta$  and  $\gamma$  protons are less affected and appear upfield in a complex, overlapping multiplet.

## <sup>13</sup>C NMR Spectral Data

The proton-decoupled <sup>13</sup>C NMR spectrum is expected to show four signals: one for the thiocarbonyl carbon and three for the chemically distinct  $\alpha$ ,  $\beta$ , and  $\gamma$  carbons of the piperidine rings.

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale & Comparative Insights
~199	C=S	The thiocarbonyl carbon is highly deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms and its $sp^2$ hybridization. This value is consistent with reported data for similar thioureas[1].
~52 (Predicted)	C $\alpha$	The $\alpha$ -carbon is directly attached to the electronegative nitrogen, causing a significant downfield shift compared to a standard alkane. In N,N'-bis(2-diethylaminophenyl)thiourea, the N-CH <sub>2</sub> carbons appear at $\delta$ 48.07 ppm.
~26 (Predicted)	C $\beta$	The $\beta$ -carbon shows a moderate downfield shift, influenced by the inductive effect of the nitrogen atom. In piperidine itself, this carbon resonates at $\delta$ 26.9 ppm.
~24 (Predicted)	C $\gamma$	The $\gamma$ -carbon is the most shielded of the ring carbons, appearing furthest upfield, similar to its position in unsubstituted piperidine ( $\delta$ 25.1 ppm).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

## Experimental Protocol: IR

- **Sample Preparation:** Prepare the sample using the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid **Di(piperidin-1-yl)methanethione** directly onto the ATR crystal (e.g., diamond or germanium).
- **Instrumentation:** Record the spectrum using an FTIR spectrometer, such as a Shimadzu 8400s or equivalent.
- **Data Acquisition:** Collect the spectrum over the range of 4000–400  $\text{cm}^{-1}$ . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

## IR Spectral Data

The IR spectrum provides key information about the bonds within the molecule. The most diagnostic absorptions are the C=S (thiocarbonyl) and C-N stretches.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment	Functional Group
2950-2850	Strong	C-H Stretch	Aliphatic $\text{CH}_2$
1470-1430	Medium	C-H Bend	$\text{CH}_2$ Scissoring
~1250	Medium-Strong	C=S Stretch	Thiourea "Thioamide I" Band
1350-1280	Strong	C-N Stretch	Thiourea "Thioamide II" Band

### Expert Interpretation:

- **Aliphatic C-H Stretches:** The strong absorptions below 3000  $\text{cm}^{-1}$  are characteristic of the  $\text{sp}^3$  C-H bonds in the piperidine rings.
- **Thiocarbonyl (C=S) Stretch:** The C=S bond vibration is a key diagnostic feature. Unlike the intense C=O stretch in ureas (~1650  $\text{cm}^{-1}$ ), the C=S stretch is weaker and appears at a lower frequency, typically in the 1250-1050  $\text{cm}^{-1}$  range. The reported value of ~1250  $\text{cm}^{-1}$  is

consistent with this expectation[1]. This band has significant C-N stretching character and is often referred to as the "Thioamide I" band.

- **C-N Stretch:** The strong band between  $1350\text{--}1280\text{ cm}^{-1}$  arises from the C-N stretching vibration coupled with N-C-N bending, often called the "Thioamide II" band. Its high intensity is due to the polar nature of the C-N bonds.
- **Absence of N-H Bands:** Critically, as a tetrasubstituted thiourea, the molecule lacks N-H bonds. Therefore, the characteristic N-H stretching bands typically seen in primary or secondary thioureas ( $3400\text{--}3100\text{ cm}^{-1}$ ) will be absent.

## Mass Spectrometry (MS)

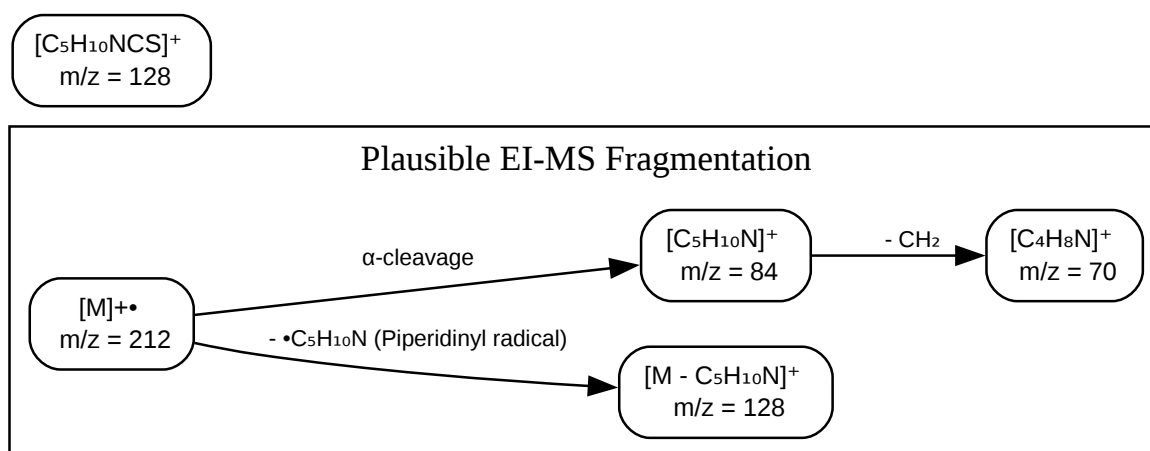
Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. Electron Ionization (EI) is a common technique that induces fragmentation, offering clues to the molecule's connectivity.

### Experimental Protocol: MS

- **Sample Introduction:** Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) interface.
- **Ionization:** Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- **Analysis:** Analyze the resulting ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) detector.
- **Data Acquisition:** Scan a mass-to-charge ( $m/z$ ) range appropriate for the expected molecular weight and fragments (e.g.,  $m/z$  40-300).

### Predicted Fragmentation Pathway

The mass spectrum is expected to show a molecular ion peak ( $[M]^+$ ) at  $m/z$  212, corresponding to the molecular formula  $C_{11}H_{20}N_2S$ . The fragmentation pattern is dictated by the stability of the resulting ions and radicals.



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Caption: Predicted EI mass spectrometry fragmentation pathway.

#### Interpretation of Key Fragments:

- Molecular Ion ( $m/z$  212): The peak corresponding to the intact molecule after the loss of one electron.
- Alpha-Cleavage ( $m/z$  84): A primary and highly favorable fragmentation pathway for amines involves cleavage of the C-C bond alpha to the nitrogen atom. In this case, cleavage of the C(S)-N bond can generate a stable piperidiny cation ( $[C_5H_{10}N]^+$ ) at  $m/z$  84. This is expected to be a very prominent, likely the base peak.
- Piperidiny Isothiocyanate Cation ( $m/z$  128): Loss of a piperidiny radical ( $\cdot C_5H_{10}N$ ) from the molecular ion would result in a fragment at  $m/z$  128 ( $[C_5H_{10}NCS]^+$ ).
- Loss of Ethylene ( $m/z$  70): The piperidiny cation ( $m/z$  84) can undergo further fragmentation, such as the loss of a neutral ethylene molecule, to produce a fragment at  $m/z$  70.

m/z Value	Proposed Formula	Identity
212	$[C_{11}H_{20}N_2S]^+$	Molecular Ion $[M]^+$
128	$[C_6H_{10}NS]^+$	$[M - C_5H_{10}N]^+$
84	$[C_5H_{10}N]^+$	PiperidinyI Cation (Base Peak)
70	$[C_4H_8N]^+$	$[PiperidinyI - CH_2]^+$

## Conclusion

This guide provides a detailed spectroscopic profile of **Di(piperidin-1-yl)methanethione** based on available data and established chemical principles. The  $^1H$  and  $^{13}C$  NMR spectra are simplified by the molecule's symmetry, with the thiocarbonyl carbon resonance near  $\delta$  199 ppm serving as a key diagnostic signal. The IR spectrum is characterized by strong C-N and C-H vibrations and a diagnostically important C=S stretch around  $1250\text{ cm}^{-1}$ . Mass spectrometry is predicted to be dominated by alpha-cleavage, yielding a stable piperidinyI cation at m/z 84 as the base peak. While this document establishes a strong predictive framework for analysis, experimental verification using the outlined protocols is essential for definitive characterization.

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## References

- 1. Di(piperidin-1-yl)methanethione | 1013-92-9 | Benchchem [benchchem.com]
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